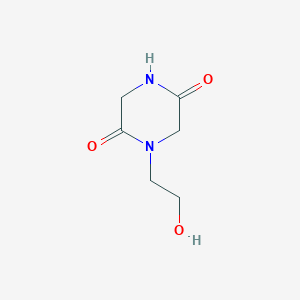

1-(2-Hydroxyethyl)piperazine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Hydroxyethyl)piperazine-2,5-dione is a heterocyclic organic compound that features a piperazine ring substituted with a hydroxyethyl group and a dione functionality. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)piperazine-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines . Deprotection followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as alkylation of piperazine derivatives and subsequent purification through crystallization or distillation .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Hydroxyethyl)piperazine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The dione functionality can be reduced to form diols.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of diols.

Substitution: Formation of substituted piperazine derivatives.

Applications De Recherche Scientifique

1-(2-Hydroxyethyl)piperazine-2,5-dione has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-(2-Hydroxyethyl)piperazine-2,5-dione involves its interaction with molecular targets and pathways within biological systems. For instance, its radioprotective effects are attributed to its ability to mitigate DNA damage caused by ionizing radiation, thereby preventing apoptosis . The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

1-(2-Hydroxyethyl)piperazine: A closely related compound with similar structural features but lacking the dione functionality.

1-(2-Aminoethyl)piperazine: Another similar compound with an aminoethyl group instead of a hydroxyethyl group.

1-Ethylpiperazine: A derivative with an ethyl group substitution.

Uniqueness: 1-(2-Hydroxyethyl)piperazine-2,5-dione is unique due to its combination of a hydroxyethyl group and a dione functionality, which imparts distinct chemical reactivity and biological activity

Activité Biologique

1-(2-Hydroxyethyl)piperazine-2,5-dione, commonly referred to as HEPPD, is a compound belonging to the piperazine family. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including cytotoxicity, effects on cell viability, and potential therapeutic uses.

Chemical Structure

HEPPD is characterized by the following chemical structure:

This structure features a piperazine ring with a hydroxyethyl group and a dione functional group, which are critical for its biological interactions.

Cytotoxicity and Cell Viability

Research has shown that HEPPD exhibits low cytotoxicity across various cell lines. A study evaluated the effects of HEPPD on human skin fibroblast cells (BJ), T-lymphoblastic leukemia cell line (CEM), and breast adenocarcinoma cell line (MCF7). The results indicated that HEPPD did not significantly affect cell viability at concentrations up to 50 µM, with viability remaining between 90% and 120% after 72 hours of exposure .

Table 1: Cytotoxicity of HEPPD on Different Cell Lines

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| BJ | 50 | 90-120 |

| CEM | 50 | 90-120 |

| MCF7 | 50 | 90-120 |

Effects on Cartilage-Related Cells

In another investigation focusing on cartilage-related cells, HEPPD and its derivatives were tested for their influence on primary porcine chondrocytes. The findings revealed that HEPPD did not induce any cytotoxic effects or pro-proliferative actions. Specifically, it was noted that concentrations of HEPPD greater than 20 µM for THP-1 cells and 30 µM for SW982 and chondrocytes did not negatively impact cell viability .

Table 2: Effects of HEPPD on Chondrocyte Viability

| Compound | THP-1 IC50 (µM) | SW982 IC50 (µM) | Chondrocytes IC50 (µM) |

|---|---|---|---|

| HEPPD | >20 | >30 | >30 |

The biological activity of HEPPD is thought to be mediated through its interaction with various cellular pathways. While specific mechanisms remain under investigation, preliminary studies suggest that HEPPD may influence signaling pathways associated with inflammation and cellular stress responses.

Study on Anti-inflammatory Properties

A notable study explored the anti-inflammatory properties of HEPPD in vitro. The compound was shown to inhibit the activation of NF-κB in THP-1 cells, a critical regulator of inflammatory responses. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Propriétés

IUPAC Name |

1-(2-hydroxyethyl)piperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-2-1-8-4-5(10)7-3-6(8)11/h9H,1-4H2,(H,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSLUKCGZJOZNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CC(=O)N1)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600155 |

Source

|

| Record name | 1-(2-Hydroxyethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143411-79-4 |

Source

|

| Record name | 1-(2-Hydroxyethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.